molecular formula C12H17N3O2 B14502939 Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- CAS No. 64005-59-0

Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)-

Katalognummer: B14502939
CAS-Nummer: 64005-59-0
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: GKXIIJQPKDMNLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)-: is a complex organic compound that features a benzamide core with a nitrosoamino group attached to a 2-methylpropyl chain. This compound is notable for its unique structure, which includes multiple bond types and functional groups, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- typically involves the reaction of benzamide with a nitrosoamino compound under controlled conditions. The process may include steps such as nitration, reduction, and amide formation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other derivatives.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its nitroso group can form covalent bonds with biological targets, making it useful in probing biochemical pathways .

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The nitroso group can be involved in the formation of bioactive compounds that may have applications in drug development .

Industry: In the industrial sector, Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- can be used in the production of specialty chemicals, polymers, or materials with specific properties .

Wirkmechanismus

The mechanism of action of Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzamide, N-(((2-methylpropyl)nitrosoamino)methyl)- is unique due to its combination of a benzamide core with a nitrosoamino group attached to a 2-methylpropyl chain.

Eigenschaften

CAS-Nummer

64005-59-0

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

N-[[2-methylpropyl(nitroso)amino]methyl]benzamide

InChI

InChI=1S/C12H17N3O2/c1-10(2)8-15(14-17)9-13-12(16)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,16)

InChI-Schlüssel

GKXIIJQPKDMNLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(CNC(=O)C1=CC=CC=C1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.